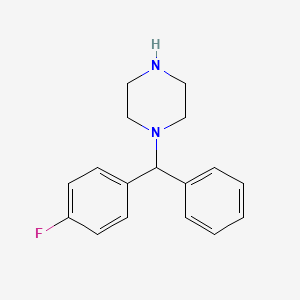

1-((4-Fluorophenyl)(phenyl)methyl)piperazine

Description

Properties

IUPAC Name |

1-[(4-fluorophenyl)-phenylmethyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2/c18-16-8-6-15(7-9-16)17(14-4-2-1-3-5-14)20-12-10-19-11-13-20/h1-9,17,19H,10-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMSCNTZDCYNSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381225 | |

| Record name | 1-[(4-fluorophenyl)(phenyl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27064-89-7 | |

| Record name | 1-[(4-fluorophenyl)(phenyl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 27064-89-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of 1-chloro-4-(fluorophenyl)(phenyl)methane

- Starting from 4-fluorobenzaldehyde and benzyl chloride or benzaldehyde derivatives, the benzylic halide can be synthesized via chloromethylation or halogenation reactions.

- A typical method involves the reaction of 4-fluorobenzyl alcohol or 4-fluorobenzyl derivatives with thionyl chloride or other chlorinating agents under controlled temperature (80–90 °C) to afford the benzylic chloride intermediate.

- The reaction is monitored by ^1H NMR, where the benzylic proton appears as a singlet around δ 6.0 ppm, and aromatic protons appear between δ 7.2–7.4 ppm.

Nucleophilic Substitution with Piperazine

Reaction Conditions

- The benzylic halide intermediate is reacted with piperazine in the presence of a base such as potassium carbonate (K2CO3).

- The reaction is typically carried out in a polar aprotic solvent like tetrahydrofuran (THF) or acetonitrile under reflux conditions for 6–8 hours.

- A catalytic amount of phase-transfer catalyst (e.g., tetrabutylammonium iodide) may be added to enhance reaction efficiency.

Reaction Mechanism

- Piperazine acts as a nucleophile, attacking the benzylic carbon bearing the halide, displacing the chloride ion and forming the desired piperazine derivative.

- The reaction proceeds via an SN2 mechanism favored by the benzylic position's reactivity.

Workup and Purification

- After completion (monitored by TLC or HPLC), the reaction mixture is filtered to remove inorganic salts.

- The organic layer is extracted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

- The crude product is purified by column chromatography using silica gel with a hexane/ethyl acetate solvent system (e.g., 6:4 ratio).

- The purified product is obtained as a light yellow syrup or solid with yields typically above 80%.

Optical Resolution (If Applicable)

- For chiral derivatives, optical resolution can be achieved by forming diastereomeric salts with chiral acids such as N-acetyl-L-phenylalanine.

- The racemic piperazine derivative is reacted with the chiral acid in a water-miscible organic solvent (acetone, acetonitrile, or isopropanol) to selectively crystallize one enantiomer.

- The salt is then neutralized with a base to recover the optically pure piperazine derivative.

- This method yields high optical purity (>99%) and good overall yield, as demonstrated in related chlorophenyl analogs.

Summary Table of Key Reaction Parameters

| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Benzylic halide formation | 4-Fluorobenzyl alcohol + Thionyl chloride | Organic solvent (e.g., DCM) | 80–90 °C | 2–4 hours | >85 | Monitor by ^1H NMR |

| Nucleophilic substitution | Benzylic halide + Piperazine + K2CO3 + catalyst | THF or Acetonitrile | Reflux (65–80 °C) | 6–8 hours | 80–90 | Phase-transfer catalyst improves yield |

| Purification | Silica gel chromatography | Hexane/Ethyl acetate | Ambient | — | — | Adjust solvent ratio for purity |

| Optical resolution (optional) | Racemic piperazine + N-acetyl-L-phenylalanine | Acetone/Water mix | RT to reflux | Several hours | ~70 | High optical purity (>99%) |

Research Findings and Considerations

- The nucleophilic substitution step is highly efficient due to the benzylic position's reactivity, allowing mild conditions and high yields.

- The use of phase-transfer catalysts and polar aprotic solvents significantly enhances reaction rates and product purity.

- Optical resolution methods, while more complex, provide access to enantiomerically pure compounds essential for pharmaceutical applications.

- The fluorine substituent on the phenyl ring may slightly influence reaction kinetics and product stability compared to chlorine analogs, but the overall synthetic approach remains consistent.

- Analytical techniques such as ^1H NMR, IR spectroscopy, and mass spectrometry are critical for confirming product identity and purity.

Chemical Reactions Analysis

Types of Reactions

1-((4-Fluorophenyl)(phenyl)methyl)piperazine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the piperazine nitrogen acts as a nucleophile.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Coupling Reactions: It can be involved in coupling reactions, such as the Hartwig-Buchwald N-arylation, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like halogenated analogues and bases such as potassium carbonate in solvents like DMF.

Coupling Reactions: Palladium catalysts and solvents like DMF or DMSO, with bases such as potassium phosphate or cesium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield complex molecules with pharmacological activity, such as dopamine D4 ligands .

Scientific Research Applications

1-((4-Fluorophenyl)(phenyl)methyl)piperazine has several scientific research applications:

Medicinal Chemistry: It is used in the synthesis of pharmacologically active compounds, particularly those targeting neurological receptors such as dopamine and serotonin receptors.

Neuropharmacology: Substituted phenylpiperazines are essential pharmacophores for neuroligands used in studying various receptors.

Allergy Research: Derivatives of this compound have shown significant anti-allergic activities in vivo, making them potential candidates for treating allergic conditions.

Mechanism of Action

The mechanism of action of 1-((4-Fluorophenyl)(phenyl)methyl)piperazine involves its interaction with specific molecular targets, such as serotonin and dopamine receptors. These interactions can modulate the activity of these receptors, leading to various pharmacological effects. The exact pathways and molecular targets can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Flunarizine (1-[Bis(4-fluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine)

Flunarizine, a clinically used antihistamine and vasodilator, shares the bis(4-fluorophenyl)methyl-piperazine core but includes a propenyl side chain.

- Structural Differences : The propenyl group in flunarizine enhances its calcium channel-blocking activity, whereas the absence of this group in 1-((4-Fluorophenyl)(phenyl)methyl)piperazine likely limits such effects.

- Pharmacokinetics : Flunarizine undergoes oxidative metabolism to form 1-[bis(4-fluorophenyl)methyl]piperazine (M-1) and hydroxylated metabolites (M-2), mediated by cytochrome P450 enzymes. The lack of a propenyl group in the target compound may reduce susceptibility to similar metabolic pathways .

| Property | This compound | Flunarizine |

|---|---|---|

| Substituents on Piperazine | Phenyl and 4-fluorophenyl | Bis(4-fluorophenyl) and propenyl |

| Molecular Weight | ~300 (estimated) | 404.5 |

| Key Pharmacological Effects | Not fully characterized | Calcium channel blockade, antihistamine |

| Metabolic Stability | Likely higher (no propenyl chain) | Lower (prone to CYP-mediated oxidation) |

1-(3-Trifluoromethylphenyl)piperazine (TFMPP)

TFMPP, a serotonin receptor agonist, differs in the substitution pattern on the phenyl ring.

- Structural Differences : A trifluoromethyl group at the meta position vs. a fluorine at the para position in the target compound.

- Activity : TFMPP exhibits potent 5-HT1B/1C receptor agonism, reducing feeding behavior in preclinical models. The para-fluorine in this compound may alter receptor selectivity due to steric and electronic effects .

- Metabolism : The trifluoromethyl group in TFMPP slows metabolic degradation compared to the fluorine-substituted target compound, enhancing its half-life .

1-(4-Trifluoromethylphenyl)piperazine

This analogue replaces the fluorine in the target compound with a trifluoromethyl group.

1-(3-Chlorophenyl)piperazine (mCPP)

mCPP, a serotonin receptor agonist, features a chlorine substituent at the meta position.

- Comparison : The chlorine atom’s larger size and polarizability compared to fluorine may enhance 5-HT2C receptor binding. The target compound’s para-fluorine could favor interactions with distinct receptor conformations .

- Behavioral Effects : mCPP induces hypophagia in rats, whereas structural variations in the target compound might modulate this effect .

Functional Analogues in Drug Development

Antihistamines (e.g., Buclizine, Meclizine)

These compounds share the benzhydryl-piperazine scaffold but vary in aryl substitutions:

- Buclizine : Contains a tert-butylphenyl group, enhancing lipophilicity and H1 receptor antagonism.

- Meclizine : Features a 3-methylphenyl group, influencing its antiemetic properties.

- Key Difference : The target compound’s 4-fluorophenyl group may offer a balance between receptor affinity and metabolic stability compared to bulkier substituents .

Dopamine/Serotonin Transporter Inhibitors

The target compound’s simpler structure (lacking the methoxyethyl and propyl chains) may reduce transporter affinity, altering its reinforcing effects .

Biological Activity

1-((4-Fluorophenyl)(phenyl)methyl)piperazine, also known as a piperazine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by the presence of a fluorophenyl and phenyl group attached to a piperazine ring, exhibits potential in various therapeutic areas, including antimicrobial and anticancer applications.

- Molecular Formula : CHF

- CAS Number : 27064-89-7

- Structural Characteristics : The compound features a piperazine core connected to a diphenylmethane structure with a fluorine substituent at the para position.

Biological Activity

The biological activity of this compound has been explored through various studies, revealing its potential as an antimicrobial agent and in cancer therapy.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating its efficacy against several bacterial strains showed promising results, with minimum inhibitory concentrations (MICs) indicating effective inhibition of bacterial growth.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

These findings suggest that the compound may serve as a lead in developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential in cancer treatment. A series of in vitro studies demonstrated its cytotoxic effects on various cancer cell lines:

| Cell Line | IC (µM) |

|---|---|

| HeLa (Cervical Cancer) | 5.12 |

| MCF-7 (Breast Cancer) | 3.45 |

| A549 (Lung Cancer) | 4.76 |

The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development in oncology.

Case Studies

- Antimicrobial Efficacy Study : In a controlled laboratory setting, this compound was tested against multi-drug resistant strains of bacteria. The results indicated that the compound not only inhibited growth but also disrupted biofilm formation, which is critical for bacterial persistence and resistance.

- Cytotoxicity Assessment : A recent study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of various piperazine derivatives, including our compound of interest. The study concluded that modifications to the piperazine ring could enhance potency against specific cancer types, highlighting the importance of structural optimization in drug design.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific molecular targets involved in cell signaling pathways associated with proliferation and apoptosis.

Q & A

Q. What validated analytical techniques are recommended for separating 1-((4-Fluorophenyl)(phenyl)methyl)piperazine from its degradation products?

Reversed-phase liquid chromatography (RP-LC) using micellar or microemulsion mobile phases is effective for separating this compound from degradation byproducts like bis(4-fluorophenyl)methanol and 1-(3-phenyl-2-propenyl)piperazine. These methods achieve baseline separation with cyanopropyl-bonded stationary phases, enabling precise quantification in stability studies .

Q. How is this compound synthesized, and what are critical reaction conditions?

A general synthesis involves reacting 1-(4-fluorobenzyl)piperazine with benzyl halides or carbonyl derivatives under anhydrous conditions. For example, coupling with benzoyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine as a base yields derivatives with high purity after crystallization or flash chromatography .

Q. What preliminary pharmacological activities are associated with this compound?

Structural analogs of this piperazine derivative exhibit affinity for serotonin (5-HT2A) and dopamine receptors, suggesting potential neuropharmacological applications. Preliminary assays should include receptor binding studies using radioligand displacement techniques to assess selectivity .

Advanced Research Questions

Q. How do metabolic pathways of this compound vary between sexes in preclinical models?

In Wistar rats, oxidative metabolism via liver microsomes shows sex-dependent kinetics, with males exhibiting higher Km values for the formation of 4,4'-difluorobenzophenone (M-3). Researchers must account for cytochrome P450 isoform expression differences when extrapolating metabolic data to humans .

Q. What structural modifications enhance anticancer activity in derivatives of this compound?

Introducing 1,2,3-triazole moieties via click chemistry (e.g., using 3-bromoprop-1-yne) improves cytotoxicity in cancer cell lines. Modifications at the piperazine N-atom with fluorophenyl groups enhance DNA intercalation or topoisomerase inhibition, as demonstrated in SAR studies .

Q. How can contradictory data in receptor binding assays be resolved?

Discrepancies in receptor affinity (e.g., for 5-HT2A vs. monoamine oxidase) may arise from assay conditions (e.g., pH, co-solvents) or stereochemical impurities. Validate results using orthogonal methods like isothermal titration calorimetry (ITC) and ensure compound purity via NMR and LC-MS .

Q. What strategies optimize stability in aqueous formulations for in vivo studies?

Degradation to bis(4-fluorophenyl)methanone occurs under acidic or oxidative conditions. Stabilize formulations using lyophilization with cyclodextrin inclusion complexes or non-aqueous carriers like polyethylene glycol (PEG) .

Methodological Considerations

Q. What computational tools predict synthetic routes for novel derivatives?

Tools like Pistachio and Reaxys leverage retrosynthetic algorithms to propose feasible routes. For example, introducing trifluoromethyl groups at the phenyl ring requires Pd-catalyzed cross-coupling, validated by DFT calculations for transition-state feasibility .

Q. How are interspecies metabolic differences addressed in pharmacokinetic modeling?

Use species-specific liver microsomes or hepatocytes to quantify metabolite formation rates. For instance, Dark Agouti (DA) rats show slower oxidation than Wistar rats, necessitating allometric scaling adjustments for human dose projections .

Q. What spectroscopic methods confirm structural integrity after modification?

High-resolution NMR (¹H/¹³C) and IR spectroscopy validate substitutions, while X-ray crystallography resolves stereochemistry. For example, ¹H NMR of 4-(4-fluorobenzyl)piperazin-1-ylmethanone confirms benzyl integration via aromatic proton splitting patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.